Z-Tyr(Bzl)-OH
Description
Historical Context and Significance of Benzyloxycarbonyl (Z) and Benzyl (B1604629) (Bzl) Protecting Groups in Peptide Chemistry
The development of protecting groups was a watershed moment in the history of chemistry, transforming peptide synthesis from an intractable challenge into a systematic and powerful discipline. Before the 1930s, the synthesis of peptides was hampered by the difficulty of selectively forming amide bonds without uncontrolled polymerization or side reactions. wiley-vch.de
The introduction of the benzyloxycarbonyl (Z) group by Leonidas Zervas and his mentor Max Bergmann in 1932 marked a turning point. wiley-vch.dewikipedia.orgwikipedia.org The Z group, a carbamate-type amine protection, could be introduced via benzyl chloroformate and, crucially, could be removed under specific conditions—catalytic hydrogenation or harsh acids like HBr in acetic acid—that left the newly formed peptide bonds intact. wikipedia.orgwikipedia.org This discovery led to the Bergmann-Zervas synthesis, the first successful method for controlled peptide synthesis, which dominated the field for two decades and was hailed as a revolutionary development that established synthetic peptide chemistry as a distinct field. wikipedia.orgwikipedia.org The Z group's ability to suppress the nucleophilicity of the amine and prevent racemization was key to its success. wikipedia.orgtotal-synthesis.com
The benzyl (Bzl) group, used as a protecting group for the side chains of amino acids like tyrosine, became particularly prominent with the advent of solid-phase peptide synthesis (SPPS) developed by R. Bruce Merrifield. peptide.commasterorganicchemistry.com In the widely used "Boc/Bzl" protection scheme for SPPS, the temporary N-alpha protecting group is the acid-labile tert-butyloxycarbonyl (Boc) group, while more permanent, acid-labile benzyl-based groups protect the reactive side chains. peptide.compeptide.com The Bzl group is stable to the moderate acidic conditions used to remove the Boc group at each cycle but can be cleaved at the end of the synthesis with very strong acids like hydrofluoric acid (HF). peptide.commasterorganicchemistry.compeptide.com This strategy, while not perfectly "orthogonal" because both groups are removed by acid, provides differential lability that is practically effective. peptide.compeptide.com
The combination of these two protecting groups on a single tyrosine molecule, as in Z-Tyr(Bzl)-OH, leverages the historical strengths of both, providing a building block suitable for specific strategies in both solution-phase and solid-phase synthesis. peptide.com
Overview of this compound as a Key Protected Amino Acid Derivative in Academic Synthesis
This compound is a cornerstone building block in academic and pharmaceutical research for the synthesis of complex peptides. chemimpex.comchemimpex.com Its utility stems from the specific protection of both the N-terminus and the reactive phenolic side chain of tyrosine. This dual protection prevents unwanted side reactions during peptide coupling steps, ensuring the integrity of the growing peptide chain. peptide.com
In solution-phase peptide synthesis , a classical but still relevant approach, this compound is frequently used. peptide.com The Z group often serves as the N-terminal protection for a peptide fragment. For instance, a fragment like Z-Tyr(Bzl)-D-Ser(tBu)-Leu-N₃ has been used in the synthesis of goserelin (B1671991), where the Z group is later removed to allow coupling with another peptide fragment. google.com
While less common in modern Fmoc-based solid-phase peptide synthesis (SPPS) , the Z group still finds applications, particularly in Boc/Bzl strategies and for the synthesis of protected peptide fragments that will be coupled together in a subsequent solution-phase step (fragment condensation). peptide.comgoogle.com For example, research has demonstrated the use of this compound in the synthesis of peptide fragments like Z-Arg(Z,Z)-Lys(Z)-Asp(OBzl)-Val-Tyr(Bzl)-OH and Boc-Ser(Bzl)-Tyr(Bzl)-Gly-OH. csic.es
The physical and chemical properties of this compound are well-characterized, making it a reliable reagent for synthetic chemists.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₃NO₅ |
| Molecular Weight | 405.4 g/mol chemimpex.com |
| Appearance | White powder |
| Melting Point | 101-107 °C chemimpex.com |
| CAS Number | 16677-29-5 chemimpex.com |
This interactive table provides key data for this compound.
Academic Research Trajectories and Scope of Investigation Related to this compound
The application of this compound in academic research is primarily focused on the synthesis of biologically active peptides and peptidomimetics for use in drug discovery and biochemical studies. chemimpex.comchemimpex.com Its unique structural features, including the hydrophobic benzyl group, can enhance the stability and bioavailability of the resulting peptides. chemimpex.com
A significant area of research involves its use in creating peptide-based therapeutics . Researchers utilize this compound to construct neuropeptides, hormone analogs, and enzyme inhibitors. chemimpex.comtandfonline.com For example, it has been a component in the synthesis of novel somatostatin (B550006) receptor agonists with potential antiproliferative properties. nih.gov In one study, a cyclic peptide containing a Tyr(Bzl) residue was synthesized and shown to stimulate protein tyrosine phosphatase (PTP) activity, which may be linked to its antimitogenic action. nih.gov It has also been incorporated into the synthesis of Z-dipeptide chloromethyl ketone derivatives, which are effective inhibitors of serine proteases like chymotrypsin (B1334515). tandfonline.com
Another major research trajectory is its application in biochemical research to probe protein-protein interactions and enzyme mechanisms. chemimpex.comchemimpex.com By incorporating this compound into a peptide sequence, scientists can create specific probes to study the binding and activity of enzymes. For instance, it has been used as a carboxyl component in studies of thermolysin-catalyzed peptide bond synthesis to understand enzyme specificity. pnas.org
The compound is also central to the development of synthetic methodologies . Its use in fragment condensation strategies for synthesizing complex peptides like buserelin (B193263) has been documented. google.com Research has explored its incorporation into various peptide fragments, such as Z-Tyr(Bzl)-B-Leu-Ome (where B is D-Ser(Tbu)), demonstrating its versatility in constructing larger, multi-functional molecules. google.com
Table 2: Examples of Research Applications of this compound
| Research Area | Specific Application | Reference Peptide/Molecule |
|---|---|---|
| Drug Development | Synthesis of somatostatin receptor agonists | Tyr-c[D-Orn-Tyr(Bzl)-Pro-Gly] nih.gov |
| Enzyme Inhibition | Synthesis of serine protease inhibitors | Z-L-Tyr(Bzl)-CH₂Cl tandfonline.com |
| Fragment Condensation | Synthesis of Goserelin analog | Z-Tyr(Bzl)-D-Ser(tBu)-Leu-N₃ google.com |
| Biochemical Probes | Study of thermolysin catalysis | Boc-Tyr(Bzl)-OH pnas.org |
| Methodology Development | Liquid-phase peptide synthesis | Z-Arg(Z,Z)-Lys(Z)-Asp(OBzl)-Val-Tyr(Bzl)-OH csic.es |
This interactive table summarizes key research findings involving this compound.
Table 3: Compound Names Mentioned in the Article
| Abbreviation/Common Name | Full Chemical Name |
| This compound | N-α-Benzyloxycarbonyl-O-benzyl-L-tyrosine |
| Z | Benzyloxycarbonyl |
| Bzl | Benzyl |
| Boc | tert-Butyloxycarbonyl |
| Fmoc | 9-Fluorenylmethoxycarbonyl |
| HBr | Hydrogen Bromide |
| HF | Hydrofluoric Acid |
| Z-Tyr(Bzl)-D-Ser(tBu)-Leu-N₃ | N-Benzyloxycarbonyl-O-benzyl-L-tyrosyl-D-seryl(tert-butyl)-L-leucine azide |
| Goserelin | A synthetic decapeptide analog of LHRH |
| Z-Arg(Z,Z)-Lys(Z)-Asp(OBzl)-Val-Tyr(Bzl)-OH | N-Benzyloxycarbonyl-L-arginyl(N,N'-dibenzyloxycarbonyl)-L-lysyl(N-benzyloxycarbonyl)-L-aspartyl(O-benzyl)-L-valyl-L-tyrosine(O-benzyl) |
| Boc-Ser(Bzl)-Tyr(Bzl)-Gly-OH | N-tert-Butoxycarbonyl-L-seryl(O-benzyl)-L-tyrosyl(O-benzyl)-glycine |
| Tyr-c[D-Orn-Tyr(Bzl)-Pro-Gly] | Cyclo(L-tyrosyl-D-ornithyl-L-tyrosyl(O-benzyl)-L-prolyl-glycyl) |
| Z-L-Tyr(Bzl)-CH₂Cl | N-Benzyloxycarbonyl-O-benzyl-L-tyrosine chloromethyl ketone |
| Buserelin | A synthetic nonapeptide analog of GnRH |
| Z-Tyr(Bzl)-B-Leu-Ome | N-Benzyloxycarbonyl-O-benzyl-L-tyrosyl-B-L-leucine methyl ester (where B is an amino acid) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5/c26-23(27)22(25-24(28)30-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)29-16-19-7-3-1-4-8-19/h1-14,22H,15-17H2,(H,25,28)(H,26,27)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAODWFPTVIUSZ-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40275518 | |
| Record name | Z-Tyr(Bzl)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16677-29-5 | |
| Record name | Z-Tyr(Bzl)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparation of Z Tyr Bzl Oh
General Synthetic Approaches to N-Benzyloxycarbonyl-O-benzyl-L-tyrosine
The preparation of Z-Tyr(Bzl)-OH typically follows a two-step protection strategy starting from L-tyrosine.
Protection of the α-Amino Group with Benzyloxycarbonyl Chloride
The α-amino group of L-tyrosine is protected using the benzyloxycarbonyl (Z or Cbz) group, a common amine protecting group in peptide chemistry. This is achieved by reacting L-tyrosine with benzyl (B1604629) chloroformate (also known as Cbz-Cl or Z-Cl) in the presence of a base. The base, such as sodium carbonate or triethylamine, neutralizes the hydrochloric acid liberated during the reaction, facilitating the formation of the carbamate (B1207046) linkage total-synthesis.comwikipedia.org. This protection step shields the nucleophilic amino group, preventing its participation in unintended reactions during subsequent synthetic manipulations .
Reaction Scheme (Conceptual): L-Tyrosine + Benzyl Chloroformate (Cbz-Cl) + Base → Z-L-Tyrosine + HCl (neutralized by base)
Benzylation of the Tyrosine Phenolic Hydroxyl Group
Following the protection of the α-amino group, the phenolic hydroxyl group of the tyrosine side chain is protected by benzylation. This is typically accomplished using benzyl bromide (BnBr) in the presence of a base, such as potassium carbonate (K₂CO₃), in a suitable solvent like tetrahydrofuran (B95107) (THF) vulcanchem.com. Alternative methods for O-benzylation include the Mitsunobu reaction, employing triphenylphosphine, a dialkyl azodicarboxylate (e.g., DBAD), and benzyl alcohol, which offers milder conditions and potentially higher regioselectivity vulcanchem.com. Another reported method involves the benzylation of a copper complex of tyrosine tandfonline.commtu.edu. The benzyl ether serves as a stable protecting group for the phenolic hydroxyl, which can be removed later under specific deprotection conditions, often via hydrogenolysis jst.go.jpresearchgate.net.
Reaction Scheme (Conceptual): Z-L-Tyrosine + Benzyl Bromide (BnBr) + Base → this compound + HBr (neutralized by base)
Preparation of Activated this compound Derivatives for Peptide Elongation and Functionalization
This compound, once synthesized, can be further derivatized into activated forms that are more reactive for forming peptide bonds or for specific functionalization purposes.
N-Hydroxysuccinimide (OSu) Ester Formation
The carboxylic acid group of this compound can be activated by converting it into an N-hydroxysuccinimide (OSu) ester. This is a common strategy in peptide synthesis, as OSu esters are stable yet sufficiently reactive towards amine nucleophiles, facilitating efficient peptide bond formation chemimpex.compeptide2.com. The synthesis typically involves reacting this compound with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) peptide2.com. Z-O-benzyl-L-tyrosine N-hydroxysuccinimide ester (CAS 52773-66-7) is a commercially available derivative used in peptide synthesis and bioconjugation chemimpex.com.
Reaction Scheme (Conceptual): this compound + N-Hydroxysuccinimide + Carbodiimide → Z-Tyr(Bzl)-OSu + By-products
Synthesis of Chloromethyl Ketone Derivatives
Chloromethyl ketone derivatives of amino acids, including this compound, are often synthesized for use as enzyme inhibitors or as reactive intermediates for covalent modification tandfonline.comnih.gov. A common route involves reacting the Z-Tyr(Bzl) derivative with diazomethane (B1218177) to form a diazomethyl ketone, which is then treated with dry hydrogen chloride to yield the chloromethyl ketone tandfonline.com. These derivatives possess a reactive chloromethyl ketone moiety (-COCH₂Cl) that can alkylate nucleophilic residues in proteins.
Reaction Scheme (Conceptual): this compound → (via diazomethane) → Z-Tyr(Bzl)-CHN₂ → (via HCl) → Z-Tyr(Bzl)-CH₂Cl
Formation of N-Carboxyanhydride (NCA) Derivatives
N-carboxyanhydrides (NCAs), also known as Leuchs' anhydrides, are cyclic derivatives of amino acids that serve as monomers for the synthesis of polypeptides via ring-opening polymerization peptide2.comnih.gov. While specific details on the preparation of the NCA derivative of this compound are less prominent in the provided search results, the general method for preparing NCAs involves treating protected amino acids with phosgene (B1210022) or phosgene equivalents peptide2.com. These activated monomers polymerize readily in the presence of initiators to form polyamino acids.
Reaction Scheme (Conceptual): this compound + Phosgene (COCl₂) → Z-Tyr(Bzl)-NCA + 2 HCl
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₃NO₅ | scbt.comiris-biotech.de |
| Molecular Weight | 405.45 g/mol | iris-biotech.de |
| Appearance | Colorless or white crystalline solid | chembk.com |
| Melting Point | 110-112 °C (for Boc-Tyr(Bzl)-OH) | sigmaaldrich.com |
| Optical Activity | [α]²⁰/D +27.0±1.5°, c = 2% in ethanol (B145695) (for Boc-Tyr(Bzl)-OH) | sigmaaldrich.com |
(Note: Melting point and optical activity are provided for a related Boc-protected derivative as specific data for this compound was not consistently available.)
Table 2: Key Synthetic Steps for this compound Preparation
| Step | Reaction Type | Reagent(s) | Conditions (General) | Product Formed |
| 1 | α-Amino Protection (Z-protection) | L-Tyrosine, Benzyl Chloroformate (Cbz-Cl), Base (e.g., Na₂CO₃, Et₃N) | Aqueous or organic solvent, controlled temperature | Z-L-Tyrosine |
| 2 | Phenolic Hydroxyl Protection (Benzylation) | Z-L-Tyrosine, Benzyl Bromide (BnBr), Base (e.g., K₂CO₃, NaH) or Mitsunobu reagents | Organic solvent (e.g., THF), varied temperature | N-Benzyloxycarbonyl-O-benzyl-L-tyrosine (this compound) |
Table 3: Activated Derivatives of this compound
| Derivative Type | Activation Method/Synthesis Route | Primary Application |
| N-Hydroxysuccinimide (OSu) Ester | Reaction with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent (e.g., DCC, EDC) | Peptide coupling, Bioconjugation |
| Chloromethyl Ketone | Reaction with diazomethane followed by treatment with dry hydrogen chloride | Enzyme inhibition, Covalent modification |
| N-Carboxyanhydride (NCA) | Treatment of the amino acid with phosgene or phosgene equivalents | Polypeptide synthesis via ring-opening polymerization |
Compound List
N-Benzyloxycarbonyl-O-benzyl-L-tyrosine (this compound)
L-Tyrosine
Benzyl Chloroformate (Cbz-Cl, Z-Cl)
Benzyl Bromide (BnBr)
N-Hydroxysuccinimide (HOSu)
Dicyclohexylcarbodiimide (DCC)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Diazomethane
Phosgene
O-benzyl-L-tyrosine
Z-L-Tyrosine
Z-O-benzyl-L-tyrosine N-hydroxysuccinimide ester
Z-Tyr(Bzl)-CH₂Cl
Z-Tyr(Bzl)-NCA
Boc-Tyr(Bzl)-OH (for comparison/context)
Boc-Tyr(Bzl)-OSu (for comparison/context)
Protecting Group Chemistry of Z Tyr Bzl Oh
Orthogonality and Compatibility of Z and Bzl Protecting Groups with Other Protecting Strategies
In the realm of peptide synthesis, the concept of orthogonality is paramount. An orthogonal protecting group strategy is one in which different protecting groups can be removed under distinct chemical conditions, allowing for selective deprotection at various stages of a synthesis. chemistryviews.org The combination of the benzyloxycarbonyl (Z) group and the benzyl (B1604629) (Bzl) ether in Z-Tyr(Bzl)-OH does not represent a truly orthogonal system. This is because both groups are susceptible to cleavage by acidic conditions. peptide.com
However, the practical application of this pair of protecting groups relies on their differential lability towards acids. The Z group, while stable to the milder acidic conditions often used for the removal of the tert-butyloxycarbonyl (Boc) group (e.g., ~50% trifluoroacetic acid in a solvent), can be cleaved by stronger acids. peptide.com Conversely, the benzyl ether protecting the tyrosine side chain is significantly more robust and generally requires very strong acids, such as anhydrous hydrogen fluoride (B91410) (HF), for efficient removal. peptide.com This difference in reactivity allows for a degree of selective deprotection, forming the basis of what is often termed a "Boc/Bzl" strategy in solid-phase peptide synthesis (SPPS), which shares principles with a solution-phase Z/Bzl approach. peptide.comorganic-chemistry.org
The Z/Bzl strategy is generally incompatible with the widely used Fmoc (9-fluorenylmethoxycarbonyl) strategy. The Fmoc group is base-labile, typically removed with piperidine (B6355638), while the side-chain protecting groups in this methodology, such as the tert-butyl (tBu) group, are acid-labile (cleaved by TFA). organic-chemistry.org This represents a truly orthogonal system. organic-chemistry.org The Z group, being acid-labile, is not compatible with the final acid-mediated cleavage and side-chain deprotection step of the Fmoc/tBu approach.
Deprotection Strategies for the Benzyl (Bzl) Protecting Group on the Tyrosine Side Chain
The benzyl ether protecting the phenolic hydroxyl group of the tyrosine side chain is significantly more stable than the Z group and requires more forceful conditions for its removal.
Acidic Conditions (e.g., Trifluoroacetic Acid (TFA))
Trifluoroacetic acid (TFA) is a commonly used reagent for the cleavage of acid-labile protecting groups in peptide synthesis. However, the O-benzyl group of tyrosine is only partially removed by neat TFA. scispace.compeptide.com The deprotection of Tyr(Bzl) with TFA alone is a slow process and often incomplete, making it generally unsuitable for syntheses where quantitative removal is required. scispace.com The phenolic benzyl ether is notably more labile to acid than the benzyl ethers of aliphatic amino acids like serine and threonine. thieme-connect.de
Analysis of Partial Removal and Potential Side Reactions
The partial removal of the benzyl group from the tyrosine side chain by TFA is often accompanied by a significant side reaction: the acid-catalyzed O- to C-migration of the benzyl group. niscpr.res.innih.gov This intramolecular rearrangement leads to the formation of 3-benzyltyrosine, a problematic impurity. niscpr.res.innih.gov The mechanism involves the generation of a benzyl cation upon cleavage of the ether linkage, which can then act as an electrophile and attack the electron-rich aromatic ring of the deprotected tyrosine. scispace.comthieme-connect.de This side reaction is also a known issue during the repeated TFA treatments for the removal of the N-terminal Boc group in solid-phase peptide synthesis when a Tyr(Bzl) residue is present in the peptide chain. nih.govpeptide.com The ratio of the desired deprotected tyrosine to the 3-benzyltyrosine byproduct can be significantly unfavorable when using TFA alone. scispace.com
Role of Cation Scavengers in Benzyl Deprotection (e.g., Pentamethylbenzene (B147382), Thioanisole)
To mitigate the side reactions associated with the acidic deprotection of the Tyr(Bzl) group and to enhance the rate of cleavage, cation scavengers are employed. These are nucleophilic species added to the acidic cleavage cocktail to trap the carbocations generated during deprotection, thereby preventing them from reacting with sensitive residues in the peptide. wikipedia.orgthermofisher.com
In the case of Tyr(Bzl) deprotection with TFA, pentamethylbenzene (PMB) and thioanisole (B89551) have been demonstrated to be highly effective cation scavengers. scispace.comresearchgate.net Their role is to intercept the liberated benzyl cation before it can re-alkylate the tyrosine ring. scispace.com The proposed mechanism involves the nucleophilic attack of the scavenger on the benzyl cation, forming a stable, non-reactive species. scispace.com For example, with thioanisole, the sulfur atom acts as the nucleophile, while with pentamethylbenzene, the electron-rich aromatic ring traps the benzyl cation. scispace.com
The addition of these scavengers not only suppresses the formation of 3-benzyltyrosine but also significantly accelerates the rate of deprotection of the Tyr(Bzl) group in TFA. scispace.com For instance, the complete deprotection of Tyr(Bzl) can be achieved in a much shorter time frame with the addition of pentamethylbenzene to TFA compared to TFA alone. scispace.com This makes the use of cation scavengers an essential component of protocols for the efficient and clean deprotection of benzyl-protected tyrosine residues under acidic conditions.
Other Chemical Cleavage Methods (e.g., Anhydrous HF, TFMSA)
Beyond catalytic hydrogenation, the benzyloxycarbonyl (Z) and benzyl (Bzl) protecting groups of this compound can be removed using strong acidolytic methods. These are particularly relevant in the final deprotection step of solid-phase peptide synthesis (SPPS), especially within the Boc/Bzl strategy.
Anhydrous Hydrogen Fluoride (HF):
Anhydrous HF is a powerful, non-oxidizing acid capable of cleaving most benzyl-based protecting groups used in Boc-SPPS. nih.govresearchgate.net The cleavage occurs via an SN1 mechanism, generating benzyl carbocations that must be trapped by scavengers to prevent side reactions with nucleophilic amino acid residues. nih.gov HF is the reagent of choice in many Boc-based syntheses and can effectively remove both the Z and Bzl groups from the tyrosine residue, as well as cleave the peptide from the resin support. nih.govresearchgate.netnih.gov For instance, the 2,6-dichlorobenzyl (2,6-Cl₂Bzl) ether, a more acid-stable alternative to the Bzl group, is readily removed by HF. peptide.com Similarly, the nitro protecting group on arginine and the Tosyl group are also cleaved by HF. peptide.com
The cleavage process with anhydrous HF requires specialized equipment, typically made of Teflon and Kel-F, due to its highly corrosive nature and its reactivity with glass. nih.gov The reaction is usually conducted at low temperatures, between -5 °C and 0 °C, for about an hour. nih.gov Following the reaction, the HF is evaporated and neutralized, and the crude peptide is precipitated. nih.gov
Trifluoromethanesulfonic Acid (TFMSA):
Trifluoromethanesulfonic acid (TFMSA), also known as triflic acid, is another strong acid used for the cleavage of protecting groups in peptide synthesis. peptide.compeptide.com It offers an advantage over HF as it does not require specialized Teflon apparatus. upf.edu TFMSA is often used in a cocktail with trifluoroacetic acid (TFA) and scavengers like thioanisole and 1,2-ethanedithiol (B43112) (EDT). upf.eduajol.info A common mixture for cleavage is TFMSA-TFA-thioanisole-EDT (2:20:2:1 v/v). ajol.info
TFMSA can effectively remove benzyl-type protecting groups. peptide.comthieme-connect.de For example, it can cleave the tert-butyl (tBu) group and is compatible with the cleavage of the 2-bromobenzyloxycarbonyl (2-BrZ) group. peptide.com In a synthesis of isotocin, a nonapeptide, TFMSA in a cocktail was used for the final release of the peptide from the resin and the simultaneous cleavage of benzyl protecting groups from cysteine, tyrosine, and serine. ajol.info
Below is a table summarizing these cleavage methods:
| Cleavage Reagent | Description | Key Features |
| Anhydrous Hydrogen Fluoride (HF) | A highly volatile and corrosive, non-oxidizing strong acid. nih.gov | Requires specialized Teflon apparatus. nih.gov Efficiently removes most common protecting groups in Boc-SPPS via an SN1 mechanism. nih.gov |
| Trifluoromethanesulfonic Acid (TFMSA) | A strong acid that does not require specialized equipment like HF. upf.edu | Often used in a cocktail with TFA and scavengers. upf.eduajol.info Effective for removing benzyl-type protecting groups. peptide.comthieme-connect.de |
Impact of Protecting Group Lability on Peptide Synthesis Strategy (e.g., Boc vs. Fmoc Chemistry)
Boc/Bzl Strategy:
This strategy utilizes the acid-labile Boc group for temporary protection of the α-amino group and more acid-stable, benzyl-based groups for permanent side-chain protection. peptide.compeptide.com The Z and Bzl groups of this compound fit into this "permanent" category. The principle of this strategy relies on differential acid lability: the Boc group is removed by moderate acids like 25-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), while the benzyl-based groups require strong acids like anhydrous HF or TFMSA for cleavage. peptide.compeptide.comub.edu
However, this represents a "quasi-orthogonal" system because both types of protecting groups are acid-labile. peptide.combiosynth.com A significant challenge is the premature cleavage of the benzyl ether on the tyrosine side chain during the repeated TFA treatments required for Boc group removal. thieme-connect.deub.edu The phenolic benzyl ether is notably more labile to acid than the benzyl ethers of serine and threonine. thieme-connect.de It has been reported that over 0.5% of the O-benzyl protection on tyrosine can be removed during a 15-minute treatment with TFA/CH₂Cl₂. thieme-connect.de This partial deprotection can lead to undesired side reactions and impurities in the final peptide. peptide.com To circumvent this, more acid-stable halogenated benzyl derivatives, such as Tyr(Bzl(2,6-Cl₂)), have been developed, which are approximately 5000 times more stable to 50% TFA/CH₂Cl₂. thieme-connect.de
Fmoc/tBu Strategy:
The Fmoc/tBu strategy is a truly orthogonal system. csic.esiris-biotech.de The α-amino group is protected by the base-labile Fmoc group, which is typically removed by a solution of piperidine in DMF. iris-biotech.de The side-chain protecting groups are acid-labile tert-butyl (tBu) based ethers, esters, and urethanes, which are cleaved at the end of the synthesis using a strong acid cocktail, usually containing TFA. iris-biotech.de
The following table compares the two strategies in the context of using a tyrosine derivative with benzyl-based side-chain protection:
| Synthesis Strategy | α-Amino Protection | Side-Chain Protection (Tyrosine) | Deprotection Conditions | Orthogonality | Suitability of this compound |
| Boc/Bzl | Boc (acid-labile) peptide.com | Bzl (acid-labile) peptide.com | α-Amino: Moderate acid (TFA) peptide.com Side-Chain: Strong acid (HF, TFMSA) peptide.com | Quasi-orthogonal peptide.combiosynth.com | Can be used, but risk of premature side-chain deprotection by TFA. thieme-connect.deub.edu |
| Fmoc/tBu | Fmoc (base-labile) iris-biotech.de | Typically tBu (acid-labile) iris-biotech.de | α-Amino: Base (piperidine) iris-biotech.de Side-Chain: Strong acid (TFA) iris-biotech.de | Fully orthogonal csic.esiris-biotech.de | Compatible, as Z and Bzl are base-stable. thieme-connect.de However, final cleavage requires a separate, non-standard step. thieme-connect.de |
Role in Peptide Synthesis
Z-Tyr(Bzl)-OH as a Building Block in Solution-Phase Peptide Synthesis (SPPS)
Solution-phase peptide synthesis (SPPS), the classical approach to peptide assembly, relies on the stepwise coupling of amino acids in a homogeneous reaction medium. nih.gov In this methodology, this compound serves as a crucial building block. The benzyloxycarbonyl (Z) group on the α-amino terminus provides temporary protection, preventing self-polymerization of the amino acid during the activation of its carboxyl group for peptide bond formation. nih.gov Simultaneously, the benzyl (B1604629) (Bzl) group shields the reactive hydroxyl group on the tyrosine side chain, precluding side reactions that could otherwise lead to impurities. peptide.com
The selection of the Z and Bzl protecting groups is synergistic within the context of what is often referred to as the Boc/Bzl or Z/tBu protection strategy in solution synthesis. bachem.com The Z group can be selectively removed under conditions that leave the Bzl group and other side-chain protecting groups intact, typically through catalytic hydrogenation or treatment with HBr in acetic acid. This orthogonality allows for the controlled elongation of the peptide chain.
A notable example of the application of tyrosine derivatives with similar protection schemes is in the synthesis of complex peptides like biphalin. Biphalin, a dimeric analog of enkephalin, requires solution-phase synthesis due to its unique structure, which includes a hydrazide bridge. nih.govresearchgate.net The synthesis of such intricate molecules often involves the preparation of protected peptide fragments that are subsequently coupled in solution, a process where Z-protected amino acids play a fundamental role. nih.govnih.gov
Application in Solid-Phase Peptide Synthesis (SPPS)
While initially developed for solution-phase methods, derivatives like Tyr(Bzl) are also integral to solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. peptide.com In SPPS, the growing peptide chain is anchored to an insoluble polymeric support, which simplifies the purification process at each step. chempep.com The Boc/Bzl strategy employs the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and more acid-stable benzyl-based groups for the side chains. nih.gov
Although this compound itself is less common in modern automated Fmoc-based SPPS, the underlying principle of using a benzyl ether to protect the tyrosine side chain is well-established. In the Boc/Bzl scheme, Boc-Tyr(Bzl)-OH is frequently utilized. peptide.com The Bzl group is stable to the milder acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid, TFA) but can be cleaved with strong acids like hydrogen fluoride (B91410) (HF) during the final step of cleaving the completed peptide from the resin. peptide.compeptide.com
Strategies to Minimize Side Reactions and Racemization During Coupling
A primary concern during peptide synthesis is the potential for racemization of the activated amino acid, which can lead to the formation of diastereomeric impurities that are difficult to separate from the desired product. The activation of the carboxyl group of this compound, a necessary step for peptide bond formation, can render the α-proton labile, increasing the risk of epimerization. peptide.com
Several strategies are employed to mitigate this risk:
Use of Additives: The addition of coupling additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives can suppress racemization by forming an active ester intermediate that is less prone to epimerization than other activated species. peptide.com
Choice of Coupling Reagent: The selection of the coupling reagent is critical. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), when used with additives, are effective. bachem.com Phosphonium and uronium reagents, such as PyBOP® and HBTU, are also widely used and can offer advantages in terms of reaction speed and suppression of side reactions, though their propensity for racemization must be considered for each specific amino acid. bachem.comnih.gov
Controlled Reaction Conditions: Maintaining a low reaction temperature and minimizing the time the amino acid remains in its activated state before coupling can also help to reduce the extent of racemization. bachem.com
Another potential side reaction involving tyrosine derivatives is the migration of the benzyl protecting group from the oxygen atom to the aromatic ring under repeated acidic conditions, although this is more of a concern with Boc-Tyr(Bzl)-OH during prolonged syntheses. peptide.com
Interactive Data Table: Coupling Reagents and Racemization The following table summarizes common coupling reagents and their general propensity for racemization, which is a critical consideration when using building blocks like this compound.
| Coupling Reagent | Additive | Racemization Risk | Notes |
| DCC/DIC | HOBt/Oxyma | Low to Moderate | Formation of insoluble urea (B33335) byproduct with DCC can be problematic. DIC is often preferred in SPPS. bachem.com |
| HBTU/HATU | (Internal) | Moderate | Fast coupling rates. HATU is generally more effective for difficult couplings. peptide.comnih.gov |
| PyBOP®/PyBrOP® | (Internal) | Low to Moderate | Phosphonium-based reagents; avoid carcinogenic HMPA byproduct associated with BOP. bachem.com |
Integration with Various Linkers and Solid Supports
In SPPS, the choice of resin and linker is crucial as it dictates the conditions under which the final peptide can be cleaved. When using a protection strategy involving Tyr(Bzl), the linker must be stable to the conditions used for chain elongation.
Merrifield Resin: This is a classic support used in Boc/Bzl synthesis. The peptide is anchored to the resin via a benzyl ester linkage, which is cleavable with strong acids like HF. rsc.org
PAM and MBHA Resins: Phenylacetamidomethyl (PAM) and p-methylbenzhydrylamine (MBHA) resins are also compatible with the Boc/Bzl strategy. They offer greater acid stability for the peptide-resin linkage compared to the Merrifield resin, minimizing premature chain loss during synthesis. Cleavage still requires strong acid treatment.
The benzyl protection of the tyrosine side chain is compatible with these linkers as it is also cleaved under the final strong acid conditions.
Fragment Condensation Methodologies Utilizing this compound
For the synthesis of very long peptides or proteins, a convergent approach known as fragment condensation is often employed. This method involves the synthesis of several smaller, protected peptide fragments, which are then coupled together to form the final product. chempep.com This strategy can be more efficient and lead to a purer final product compared to a linear stepwise synthesis.
This compound is a valuable component in the synthesis of these protected fragments. The Z-group at the N-terminus of a fragment and the Bzl group on the tyrosine side chain provide robust protection that is stable during the synthesis and purification of the fragment.
Liquid-Phase Fragment Synthesis Approaches
Liquid-phase peptide synthesis (LPPS) offers a scalable alternative to SPPS and is particularly well-suited for fragment condensation. bachem.comchempep.com In this approach, protected peptide fragments are synthesized in solution. This compound can be incorporated into these fragments using standard solution-phase coupling techniques.
One advanced LPPS technique is the use of soluble tags, such as hydrophobic benzyl alcohols, which facilitate purification by precipitation, combining the advantages of both solution- and solid-phase methods. nih.govresearchgate.net Once the protected fragments are synthesized and purified, they are coupled together in solution. The coupling of large fragments can be challenging and requires highly efficient coupling reagents and strategies to minimize racemization at the C-terminal amino acid of the activating fragment.
Enzymatic Peptide Synthesis with Tyr(Bzl)-Containing Substrates
Enzymatic peptide synthesis has emerged as a green and highly specific alternative to chemical methods. It operates under mild conditions, often in aqueous environments, and significantly reduces the risk of racemization and side reactions. researchgate.net Proteases such as chymotrypsin (B1334515), papain, and thermolysin can be used in reverse, to catalyze the formation of peptide bonds. nih.gov
The specificity of these enzymes is a key consideration. For instance, chymotrypsin shows a preference for cleaving (and thus forming) peptide bonds adjacent to large hydrophobic residues like tyrosine. Research has demonstrated the successful enzymatic synthesis of the tripeptide Z-Cys(Bzl)-Tyr-Ile-OtBu using enzymes like papain and thermolysin. nih.gov In this synthesis, Z-protected amino acids served as the acyl donor substrates. The study optimized various parameters, including pH, enzyme concentration, and solvent, to achieve high yields of the desired peptide fragments. This highlights the compatibility of Z- and Bzl-protected tyrosine derivatives with enzymatic coupling strategies, offering a pathway to produce peptides with high optical purity.
Interactive Data Table: Enzymatic Synthesis of a Z-Tyr Containing Peptide The following data is derived from a study on the enzymatic synthesis of Z-Cys(Bzl)-Tyr-Ile-OtBu, illustrating the yields achieved with different enzymes. nih.gov
| Enzyme | Coupled Fragments | Yield (%) |
| Chymotrypsin | Z-Tyr + Ile-OtBu | 74 |
| Papain | Z-Cys(Bzl)-Tyr-OtBu + Ile | 45 |
| Papain | Z-Cys(Bzl) + Tyr-OtBu | 91 |
| Thermolysin | Z-Cys(Bzl)-Tyr + Ile-OtBu | 92 |
Synthesis of Complex Peptide Structures and Bioactive Peptides
The protected amino acid this compound serves as a critical building block in the synthesis of complex and biologically active peptides. Its unique combination of a benzyloxycarbonyl (Z) group for N-terminal protection and a benzyl (Bzl) ether for side-chain protection allows for its integration into sophisticated synthetic strategies, particularly within the framework of solution-phase and solid-phase peptide synthesis (SPPS). creative-peptides.compeptide.com The stability of these protecting groups under specific conditions is paramount for the stepwise assembly of long or otherwise complex peptide chains. biosynth.com
The benzyl group protecting the phenolic hydroxyl of tyrosine is compatible with both major SPPS strategies: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistries. peptide.com In the Boc/Bzl protection scheme, the Nα-Boc group is removed with moderate acid, like trifluoroacetic acid (TFA), while the more robust benzyl-based side-chain protecting groups, including the one on tyrosine, remain intact until the final cleavage step with a strong acid such as hydrogen fluoride (HF). peptide.comnih.gov While the Bzl ether on tyrosine can be partially removed by TFA, making it suitable for moderate-sized peptides in Boc chemistry, it finds extensive use in various synthetic plans. peptide.com
Detailed research has demonstrated the practical application of precursors and derivatives of this compound in constructing bioactive peptide fragments. A notable example is the enzymatic synthesis of the tripeptide Z-Cys(Bzl)-Tyr-Ile-OtBu, a fragment related to the hormone oxytocin (B344502). nih.gov This study highlights the utility of Z-protected tyrosine in a step-by-step peptide assembly. Researchers systematically optimized various reaction parameters to maximize the yield of the target tripeptide and its intermediate dipeptides. nih.gov
The synthesis was approached from two different directions: starting from the C-terminal amino acid and starting from the N-terminal amino acid. The findings from this methodological study established the optimal conditions for enzyme-catalyzed peptide bond formation, providing valuable data on the influence of pH, enzyme concentration, and substrates on reaction yields. nih.gov
| Peptide Synthesized | Synthetic Strategy | Enzyme Catalyst | Reported Yield |
|---|---|---|---|
| Z-Tyr-Ile-OtBu (Dipeptide) | Starting from C-terminal | α-Chymotrypsin | 74% |
| Z-Cys(Bzl)-Tyr-OtBu (Dipeptide) | Starting from N-terminal | Papain | 91% |
| Z-Cys(Bzl)-Tyr-Ile-OtBu (Tripeptide) | Starting from C-terminal (using Z-Tyr-Ile-OtBu) | Papain | 45% |
| Z-Cys(Bzl)-Tyr-Ile-OtBu (Tripeptide) | Starting from N-terminal (using Z-Cys(Bzl)-Tyr-OtBu) | Thermolysin | 92% |
The utility of Z-Tyr derivatives extends beyond oxytocin fragments to the synthesis of other significant bioactive peptides, including insulin (B600854) and glucagon. google.com The strategic use of the Z and Bzl protecting groups ensures that the reactive sites on the tyrosine residue are shielded, preventing unwanted side reactions during the coupling of subsequent amino acids in the growing peptide chain. biosynth.com This level of control is essential when assembling the precise amino acid sequences that define the structure and function of these complex biological molecules.
Advanced Synthetic Applications and Methodologies
Chemical Modification of Enzymes Utilizing Z-Tyr(Bzl)-OH Derivatives
Direct chemical modification of enzymes by N-Benzyloxycarbonyl-O-benzyl-L-tyrosine (this compound) as a reagent is not a prominently documented application in the reviewed scientific literature. The primary role of this compound is as a protected amino acid building block in peptide synthesis, where it enables the controlled assembly of peptide chains. Peptides synthesized using this compound can subsequently be employed in enzyme-related studies, such as acting as enzyme substrates or inhibitors, or as components in biochemical assays.
However, enzymatic processes are often involved in the synthesis or manipulation of this compound derivatives. For instance, peptidases and proteases are utilized for the enzymatic synthesis of peptides containing protected tyrosine residues, such as the formation of Z-Tyr-Val-OH from this compound derivatives frontiersin.orgnih.gov. These enzymatic syntheses leverage the specificity of enzymes to create peptide bonds under mild conditions. Furthermore, enzymes that cleave protecting groups, like N-CBZ-deprotecting enzymes, can interact with this compound to remove the benzyloxycarbonyl moiety, facilitating further synthetic steps google.com.
While this compound itself is not typically used to modify enzymes, peptides derived from it can play roles in enzyme immobilization strategies indirectly, or enzymes can be engineered to synthesize tyrosine derivatives. The following table provides an example of enzymatic synthesis involving a this compound derivative, illustrating the interaction between enzymes and these protected amino acids in peptide bond formation.
Table 1: Enzymatic Synthesis of Z-Tyr-Val-OH Under Different Reaction Media
| Reaction Medium | Enzyme Type | Acyl Donor Concentration (Z-Tyr-pNO) | Acyl Acceptor Concentration (Val-OH) | Key Observation |
| 50% v/v ethyl ethanoate in 100 mM Tris-HCl buffer (pH 8) | Soluble/Immobilized | 189 mM | 75.5 mM | Highest catalytic potential observed for both soluble and immobilized enzymes. |
| Almost anhydrous ethyl ethanoate (Xw: 1 × 10−5) | Soluble/Immobilized | 17.25 mM | 17.55 mM | Studied for kinetic and thermodynamic control; required specific water fraction. |
Data compiled from frontiersin.orgnih.gov. Z-Tyr-pNO (N-alpha-[(benzyloxy)carbonyl]-L-Tyr-p-nitrophenyl ester) was used as the acyl donor and L-valine (Val-OH) as the acyl acceptor.
Mechanistic and Stereochemical Considerations in Reactions Involving Z Tyr Bzl Oh
Mechanistic Studies of Protecting Group Deprotection Reactions (e.g., Benzyl (B1604629) Cation Trapping)
The removal of both the Nα-benzyloxycarbonyl (Z) and the O-benzyl (Bzl) protecting groups from tyrosine residues is a critical step in peptide synthesis, typically achieved under acidic conditions or via catalytic hydrogenation. The acid-catalyzed mechanism, particularly with strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), proceeds through the formation of carbocation intermediates.
The cleavage of the benzyl ether bond of the Tyr side chain is initiated by protonation of the ether oxygen, followed by the departure of the stable phenol to generate a benzyl cation. Similarly, the Z group is cleaved to release a benzyl cation and an unstable carbamic acid, which subsequently decarboxylates.
Mechanism of Acidic Deprotection of Benzyl Groups:
Protonation: The ether oxygen of the Bzl group or the urethane oxygen of the Z group is protonated by a strong acid.
Carbocation Formation: The protonated group leaves, generating a resonance-stabilized benzyl cation (C₆H₅CH₂⁺).
Cation Trapping: The highly reactive benzyl cation can act as an alkylating agent, leading to unwanted side reactions. To prevent this, "scavengers" or "cation traps" are added to the cleavage cocktail. These are typically nucleophilic species that can efficiently react with and neutralize the carbocations.
Commonly used scavengers include anisole, thioanisole (B89551), or water. These molecules provide an alternative nucleophile for the benzyl cation to attack, preventing it from alkylating sensitive residues in the peptide chain, such as methionine or tryptophan, or re-alkylating the deprotected tyrosine phenol ring. thermofisher.com The aromatic ring of tyrosine itself is susceptible to electrophilic substitution by carbocations, particularly at the ortho position relative to the hydroxyl group. thermofisher.com
| Scavenger | Function in Deprotection |
|---|---|
| Anisole | Acts as a nucleophilic trap for benzyl cations, undergoing Friedel-Crafts alkylation. |
| Thioanisole | Functions similarly to anisole but is considered a "soft" nucleophile, particularly effective in preventing side reactions with sulfur-containing amino acids. |
| Water | Can react with benzyl cations to form benzyl alcohol. |
| Dithiothreitol (DTT) | Used to prevent oxidation of sensitive residues like methionine during cleavage. |
Alternatively, catalytic hydrogenation offers a milder method for deprotection. In this process, the peptide is treated with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This method is advantageous as it does not generate reactive carbocations, thereby avoiding alkylation side reactions. thermofisher.com
Investigation of Stereochemical Integrity During Protecting Group Removal and Peptide Elongation Steps
Maintaining the stereochemical integrity of each amino acid residue is paramount in peptide synthesis, as racemization can lead to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the peptide. Epimerization, the change in configuration at a single chiral center, is the microscopic event that leads to the macroscopic observation of racemization. nih.gov
During peptide elongation, the primary risk of racemization occurs during the activation of the carboxylic acid of the incoming amino acid. Two main mechanisms are responsible for the loss of stereochemical integrity:
Direct Enolization: In the presence of a base, a proton can be abstracted directly from the α-carbon of the activated amino acid derivative. researchgate.net The resulting carbanion is planar and can be re-protonated from either face, leading to a mixture of L- and D-isomers. researchgate.net Amino acids with electron-withdrawing groups in their side chains are more susceptible to this pathway due to the increased acidity of the α-proton. researchgate.net
Azlactone (Oxazolone) Formation: The activated carboxyl group can be attacked intramolecularly by the carbonyl oxygen of the Nα-protecting group (like the Z-group), forming a 5(4H)-oxazolone intermediate. This five-membered ring contains a C=N double bond, and the α-proton is highly acidic. Base-catalyzed abstraction of this proton leads to a resonance-stabilized, planar aromatic system. Subsequent reprotonation or reaction with the amine component can occur from either side, resulting in racemization. Urethane-based protecting groups like Z (benzyloxycarbonyl) and Fmoc are known to suppress racemization compared to acyl-type groups (e.g., Benzoyl) because they are less prone to forming azlactones.
During the deprotection of Z-Tyr(Bzl)-OH, the risk of racemization is generally low as the chiral center is not directly involved in the reaction. However, the conditions used for peptide coupling and the nature of the activating agents are critical.
| Factor | Impact on Stereochemical Integrity | Mitigation Strategy |
|---|---|---|
| Activation Method | Over-activation or the use of highly reactive coupling reagents can increase the rate of azlactone formation and subsequent racemization. | Use of carbodiimides (e.g., DIC) with racemization-suppressing additives like HOBt or HOAt. |
| Base | Strong or sterically hindered organic bases (e.g., DIEA) used during coupling can promote direct α-proton abstraction. | Use the minimum necessary amount of a weaker base like N-methylmorpholine (NMM) or collidine. |
| Temperature | Higher coupling temperatures can increase the rate of epimerization. | Perform coupling reactions at 0°C or room temperature. |
| Solvent | Polar aprotic solvents like DMF and NMP can solvate intermediates and influence racemization rates. | Solvent choice is optimized based on the coupling chemistry. |
Analysis of Unwanted Side Reactions in Peptide Synthesis
Beyond racemization, several other side reactions can occur when using this compound, leading to the formation of impurities.
O→C Benzyl Migration
A well-documented side reaction for O-benzyl protected tyrosine is the intramolecular rearrangement of the benzyl group from the phenolic oxygen to the C3 position of the aromatic ring (ortho to the hydroxyl group). researchgate.net This O→C migration is an acid-catalyzed Friedel-Crafts-type alkylation. researchgate.net During strong acid treatment for deprotection (e.g., with HF), the benzyl cation that is cleaved from the ether can, instead of being trapped by a scavenger, re-alkylate the electron-rich phenol ring of the deprotected tyrosine. thermofisher.com This side reaction is particularly problematic in solid-phase peptide synthesis (SPPS) where repeated acidic conditions are used for the deprotection of other protecting groups (e.g., Boc group). researchgate.net The resulting 3-benzyltyrosine impurity is often difficult to separate from the desired peptide.
| Condition | Effect on O→C Migration |
|---|---|
| Strong Acidity | Promotes the formation of benzyl cations and subsequent intramolecular alkylation. |
| Insufficient Scavengers | Allows benzyl cations to react with the tyrosine ring instead of being trapped. |
| Prolonged Acid Exposure | Increases the probability of the rearrangement occurring. |
Diketopiperazine (DKP) Formation
Diketopiperazine formation is a common side reaction that occurs at the dipeptide stage of SPPS, leading to chain termination and cleavage of the dipeptide from the resin. The reaction involves the nucleophilic attack of the free N-terminal amine of the dipeptide onto the ester carbonyl that links the C-terminal residue to the resin. This intramolecular cyclization forms a stable six-membered diketopiperazine ring. This side reaction is especially prevalent when Proline is one of the first two residues but can occur with other amino acids as well. The basic conditions used for Fmoc deprotection can favor DKP formation, but it can also occur under neutral or acidic conditions.
Key Factors Influencing DKP Formation:
Sequence: Peptides with Proline or other secondary amines in the second position are particularly susceptible.
Resin Type: The nature of the linker can influence the rate of DKP formation.
Deprotection Conditions: The base used for deprotection (e.g., piperidine (B6355638) in Fmoc synthesis) can catalyze the reaction.
To mitigate DKP formation, strategies include the use of dipeptide building blocks to bypass the problematic dipeptidyl-resin stage or the use of sterically hindered resins like 2-chlorotrityl chloride resin.
ΔAla Formation
The formation of dehydroalanine (ΔAla) is a side reaction that proceeds via a β-elimination mechanism. This reaction is predominantly observed for amino acids that have an electron-withdrawing substituent on the side chain's β-carbon, such as serine, threonine, and cysteine (or their protected forms). nih.gov For instance, under basic conditions, a proton can be abstracted from the α-carbon, and a subsequent elimination of the side-chain group (e.g., a protected hydroxyl or thiol group) leads to the formation of the Cα=Cβ double bond of dehydroalanine.
However, the formation of dehydroalanine from tyrosine residues is not a commonly observed side reaction in standard peptide synthesis. The chemical nature of the O-benzyl protected tyrosine side chain does not readily lend itself to β-elimination under typical synthesis conditions. The literature on peptide side reactions extensively documents ΔAla formation from Ser, Thr, and Cys but generally does not include Tyr in this category. nih.gov
Analytical Research Techniques for Z Tyr Bzl Oh and Its Derivatives
Chromatographic Methods for Purity Assessment and Reaction Monitoring in Research
Chromatographic techniques are indispensable for determining the purity of Z-Tyr(Bzl)-OH and for tracking the progress of reactions involving this compound. These methods allow for the separation and quantification of the target compound from impurities or byproducts.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and reaction monitoring of this compound. Method development typically involves optimizing parameters such as mobile phase composition, stationary phase, flow rate, and detection wavelength to achieve efficient separation.
Purity Assessment: Reversed-phase HPLC (RP-HPLC) is commonly used, often employing gradients of acetonitrile (B52724) or methanol (B129727) with water, typically acidified with trifluoroacetic acid (TFA) or formic acid for improved peak shape and separation nih.govnih.govacs.orgsielc.comavantorsciences.comtcichemicals.comchemimpex.comsigmaaldrich.com. For instance, O-Benzyl-L-tyrosine (a related compound lacking the Z-group) is reported to have a minimum purity of 98.0% by HPLC analysis avantorsciences.comtcichemicals.com. Similarly, N-Benzyloxycarbonyl-L-tyrosine (lacking the O-benzyl group) also specifies a minimum purity of 97.0 area% by HPLC tcichemicals.comtcichemicals.com. These specifications highlight the importance of HPLC for quality control.
Reaction Monitoring: HPLC can be applied to monitor the progress of synthetic steps, such as deprotection or coupling reactions, by analyzing aliquots taken at different time points. This allows researchers to determine reaction completion and identify the formation of any undesired side products.
Table 1: Typical HPLC Purity Specifications for Related Tyrosine Derivatives
| Compound Name | Purity Specification (HPLC) | Mobile Phase Components (Typical) | Detection Method (Typical) |
| N-Benzyloxycarbonyl-L-tyrosine | ≥ 97.0 area% | Acetonitrile/Water/TFA | UV |
| O-Benzyl-L-tyrosine | ≥ 98.0 area% | Acetonitrile/Water/Formic Acid | UV |
| N-Benzyloxycarbonyl-O-benzyl-L-tyrosine | Not explicitly stated | Acetonitrile/Water/TFA | UV |
Note: Specific method parameters for this compound would be developed based on its unique chromatographic behavior.
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic methods are vital for confirming the chemical structure and identity of this compound and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed molecular information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to identify the characteristic proton and carbon environments within the this compound molecule. This includes signals corresponding to the benzyloxycarbonyl group, the benzyl (B1604629) ether, the tyrosine aromatic ring, and the amino acid backbone. For related compounds like Fmoc-(CF3S)Tyr-OH, NMR is used to confirm the structure and determine the conformer ratio of amide bonds nih.gov.
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying functional groups present in the molecule. Characteristic absorption bands for the carbonyl groups (carbamate and carboxylic acid), C-O stretching (ether), N-H stretching (amine), and aromatic C-H stretching would be expected.
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and confirmation. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used for such compounds. For example, related sulfotyrosine peptides are characterized by ESI-MS, with positive ion mode often detecting the desulfated peptide, while negative ion mode is preferred for intact sulfated peptides sigmaaldrich-jp.com.
Advanced Microscopy and Rheology for Characterization of this compound Derived Materials (e.g., Hydrogels)
When this compound is used as a building block for materials, particularly hydrogels, advanced microscopy and rheology are employed to characterize their physical properties.
Microscopy: Techniques such as Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM) can be used to visualize the morphology, surface structure, and nanoscale features of hydrogels or other materials formed from this compound derivatives. This provides insights into the material's architecture and potential for specific applications.
Rheology: Rheological measurements are essential for understanding the mechanical properties of hydrogels, such as viscosity, elasticity, and viscoelastic behavior. Parameters like storage modulus (G') and loss modulus (G'') are determined to assess the gel strength, stability, and response to shear stress. These properties are critical for applications in drug delivery or tissue engineering. While specific rheological data for this compound derived hydrogels are not detailed in the provided search results, rheology is a standard characterization technique for such biomaterials.
Kinetic Studies of Polymerization and Reaction Rates Involving this compound
Kinetic studies are employed to understand the rates and mechanisms of reactions in which this compound participates, such as polymerization or specific chemical transformations.
Polymerization Kinetics: If this compound is used as a monomer or co-monomer in polymerization reactions, kinetic studies help in determining the rate of monomer consumption, polymer chain growth, and the influence of reaction conditions (temperature, catalyst, concentration) on the polymerization process. Techniques like Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) are often coupled with kinetic studies to monitor changes in molecular weight distribution over time.
Reaction Rate Studies: For other chemical transformations involving this compound, such as coupling reactions in peptide synthesis or modifications of the benzyl or Z groups, kinetic analyses can elucidate the reaction order, rate constants, and activation energies. This information is crucial for optimizing reaction conditions for yield and selectivity. For instance, studies on trifluoromethylthiolation of tyrosine derivatives investigate reaction rates and selectivity under various acidic conditions nih.govacs.org.
Future Directions and Emerging Research Areas
Development of Novel Protecting Group Strategies with Enhanced Orthogonality or Cleavage Properties
The concept of "orthogonal protection" is central to modern peptide synthesis, allowing for the selective removal of one protecting group without affecting others. peptide.comresearchgate.net The traditional Boc/Bzl strategy, while effective, is not truly orthogonal as both groups are acid-labile, differing only in the strength of the acid required for their removal. peptide.com This can lead to premature deprotection, especially of the O-benzyl group on tyrosine, during the repeated acid treatments needed to remove the N-α-Boc group in solid-phase peptide synthesis (SPPS). peptide.comthieme-connect.de
Future research is focused on developing new protecting groups with improved orthogonality and more distinct cleavage conditions. This includes the design of "safety-catch" linkers and protecting groups that are stable throughout the synthesis but can be activated for cleavage by a specific chemical reaction. mdpi.com For tyrosine, this could involve modifying the benzyl (B1604629) group with electron-withdrawing groups to increase its stability to acidolysis, a strategy already employed with 2,6-dichlorobenzyl and 2-bromobenzylcarbonate groups. peptide.comthieme-connect.de
Furthermore, the development of protecting groups removable under exceptionally mild and specific conditions, such as enzymatic cleavage or photolysis, represents a significant area of advancement. These strategies would offer unparalleled selectivity and minimize side reactions, enhancing the synthesis of highly complex and sensitive biomolecules.
Table 1: Comparison of Tyrosine Side-Chain Protecting Groups
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality with Boc | Orthogonality with Fmoc |
| Benzyl | Bzl | Strong acid (HF, TFMSA), Hydrogenolysis | Partial | Yes |
| tert-Butyl | tBu | Moderate acid (TFA) | No | Yes |
| 2,6-Dichlorobenzyl | 2,6-Cl2Bzl | Strong acid (HF) | Yes | Yes |
| 2-Bromobenzyloxycarbonyl | 2-BrZ | Strong acid (HF) | Yes | Yes |
Exploration of Z-Tyr(Bzl)-OH in Green Chemistry and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly influencing the field of peptide synthesis, which has traditionally relied on large volumes of hazardous organic solvents. A key area of emerging research is the adaptation of syntheses involving this compound to more environmentally benign conditions.
One promising approach is the use of microwave-assisted synthesis. mdpi.com Microwave irradiation can significantly accelerate reaction times, often leading to higher yields and purities. rsc.orgmdpi.com The application of microwave heating in both solid-phase and solution-phase peptide synthesis has been shown to be effective, and its use with this compound and related derivatives is an active area of investigation. mdpi.com For instance, aqueous microwave-assisted SPPS using Boc-amino acid nanoparticles, including a derivative of Tyr(Bzl), has been successfully demonstrated. mdpi.com
Another avenue for sustainable synthesis is the exploration of enzymatic methods. frontiersin.orgnih.gov Proteases can be used to catalyze the formation of peptide bonds under mild, aqueous conditions. frontiersin.orgnih.gov Research has shown the successful synthesis of the dipeptide Z-Tyr-Val-OH using proteases from plant sources. frontiersin.orgnih.gov This biocatalytic approach offers a greener alternative to traditional chemical coupling reagents.
Solvent-free or reduced-solvent methodologies are also gaining traction. The development of water-based synthesis protocols and the use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) are being explored to replace more hazardous solvents like dimethylformamide (DMF). acs.org
Expanding Applications in Advanced Medicinal Chemistry and Biomaterials Science
This compound and its derivatives are crucial components in the synthesis of biologically active peptides and advanced biomaterials. chemimpex.com In medicinal chemistry, the precise control over the peptide sequence afforded by using protected amino acids like this compound is essential for developing new therapeutics. chemimpex.com This includes the synthesis of peptide-based drugs that target specific biological pathways and the creation of bioconjugates where drugs or imaging agents are attached to proteins. chemimpex.com
The field of biomaterials is also leveraging the unique properties of peptides. Protected amino acid derivatives, including those of tyrosine, are being used to create self-assembling hydrogels. acs.orgmdpi.com These hydrogels have potential applications in tissue engineering and controlled drug release. For example, hydrogels formed from binary mixtures of Fmoc-protected tyrosine derivatives have been investigated for their structural and physical properties. acs.org The incorporation of nanomaterials into these peptide-based hydrogels can impart novel functionalities, such as near-infrared irradiation-triggered drug release. acs.org
The synthesis of complex, naturally occurring peptides with therapeutic potential, such as goserelin (B1671991) and buserelin (B193263), often involves the use of this compound in fragment condensation strategies. google.com Future research will likely focus on optimizing these syntheses and exploring new applications for this compound in the creation of novel biomaterials with tailored properties.
Computational Studies and Rational Design of this compound-Containing Biomolecules
Computational chemistry and molecular modeling are becoming indispensable tools in the design of novel biomolecules and the optimization of synthetic pathways. In the context of this compound, computational studies can provide valuable insights into several key areas.
Molecular dynamics simulations can be used to study the structure and stability of peptides and hydrogels containing this compound. acs.org These simulations can help to understand the intermolecular interactions, such as π-π stacking, that drive the self-assembly of these materials. acs.org This knowledge can then be used to rationally design new hydrogelators with enhanced properties.
Computational methods can also be employed to predict the reactivity of different protecting groups and to design new strategies with improved orthogonality. By calculating the energetics of deprotection reactions under various conditions, researchers can identify the most promising candidates for experimental investigation. This can significantly accelerate the development of new protecting groups and synthetic methodologies.
Optimization for Scalable Synthesis and Industrialization Considerations
The transition of a peptide synthesis from the laboratory to an industrial scale presents a unique set of challenges. ug.edu.pl For syntheses involving this compound, several factors must be considered to ensure a robust, efficient, and cost-effective process.
The optimization of reaction conditions is another critical aspect of scalable synthesis. This includes the selection of appropriate solvents, coupling reagents, and deprotection methods that are both effective and economically viable. The development of efficient purification techniques, such as crystallization and precipitation, is also essential for obtaining high-purity products on a large scale. ug.edu.pl
Finally, process safety and environmental impact are major considerations in industrial peptide synthesis. The use of hazardous reagents like hydrogen fluoride (B91410) (HF) for deprotection is being phased out in favor of safer alternatives. acs.org The development of greener synthetic routes, as discussed in section 8.2, will be crucial for the sustainable industrial production of peptides containing this compound.
Q & A
Basic Research Questions
Q. How can researchers design a synthetic pathway for Z-Tyr(Bzl)-OH, prioritizing protection group compatibility and deprotection selectivity?
- Methodology : Begin by selecting orthogonal protecting groups (e.g., Z-group for the amine and Bzl for the hydroxyl group) to avoid cross-reactivity during synthesis. Use stepwise deprotection strategies, such as catalytic hydrogenation for Z-group removal and acidic conditions for Bzl cleavage. Validate each step using HPLC and mass spectrometry to confirm intermediate purity and structural integrity .
- Data Consideration : Compare reaction yields under varying conditions (e.g., solvent polarity, temperature) to optimize efficiency. For example, trifluoroacetic acid (TFA) is commonly used for Bzl deprotection but may require titration to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
